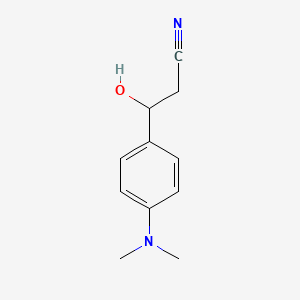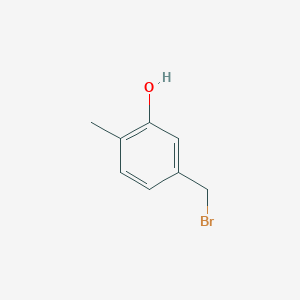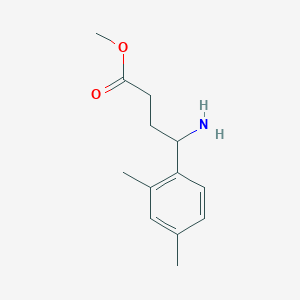
3-(2-Bromo-4-fluorobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-fluorobenzyl)piperidine: is an organic compound with the molecular formula C12H15BrFN . It is a derivative of piperidine, where the piperidine ring is substituted with a 2-bromo-4-fluorobenzyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-fluorobenzyl)piperidine typically involves the reaction of 2-bromo-4-fluorobenzyl chloride with piperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like acetonitrile or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2-Bromo-4-fluorobenzyl)piperidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atom, forming a fluorobenzylpiperidine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fluorobenzylpiperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(2-Bromo-4-fluorobenzyl)piperidine is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of complex molecules through cross-coupling reactions .
Biology: In biological research, this compound is used to study the effects of fluorinated and brominated benzyl groups on biological systems. It serves as a model compound for investigating the interactions of halogenated aromatic compounds with biological targets .
Medicine: Its unique structure makes it a valuable scaffold for designing drugs with improved efficacy and selectivity .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is also employed in the synthesis of materials with specific electronic and optical properties .
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)piperidine involves its interaction with molecular targets through its bromine and fluorine substituents. These halogen atoms can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
4-(4-Fluorobenzyl)piperidine: Similar structure but lacks the bromine atom.
3-(2-Chloro-4-fluorobenzyl)piperidine: Similar structure with a chlorine atom instead of bromine.
3-(2-Bromo-4-methylbenzyl)piperidine: Similar structure with a methyl group instead of fluorine.
Uniqueness: 3-(2-Bromo-4-fluorobenzyl)piperidine is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This combination of halogens imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H15BrFN |
|---|---|
Molekulargewicht |
272.16 g/mol |
IUPAC-Name |
3-[(2-bromo-4-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-12-7-11(14)4-3-10(12)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2 |
InChI-Schlüssel |
LPWUBPXOZJYRHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=C(C=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2,2,2-trifluoro-1-[1-(prop-2-en-1-yl)-1H-imidazol-2-yl]ethan-1-one](/img/structure/B13606649.png)

![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)

